
24-Epicastasterone
Overview
Description
24-Epicastasterone is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids play a crucial role in the regulation of plant growth and development, influencing processes such as cell elongation, division, and differentiation . This compound is known for its ability to enhance plant growth and stress resistance, making it a significant compound in agricultural and botanical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available sterol precursors. One common method includes the oxidation of sterols followed by a series of hydroxylation and cyclization reactions. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, including the use of plant cell cultures and microbial fermentation. These methods allow for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 24-Epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and acylation reactions are performed using reagents like thionyl chloride and acetic anhydride.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which exhibit different levels of biological activity .
Scientific Research Applications
Plant Growth Regulation
24-Epicastasterone has been shown to promote growth by modulating the levels of key phytohormones. A study demonstrated that foliar treatment with this compound significantly increased the content of indole-3-acetic acid (IAA), an essential auxin, while decreasing levels of salicylic acid, jasmonic acid, and abscisic acid in soybean leaves. This indicates its role in enhancing growth under optimal conditions by promoting auxin synthesis .
Stress Response Mechanisms
Research indicates that this compound plays a critical role in plant responses to abiotic stresses such as drought and salinity. It has been observed to activate adaptation strategies by upregulating benzoic acid levels, a precursor to salicylic acid, which helps plants cope with environmental challenges .
Cation Channel Activation
Electrophysiological studies have shown that this compound can stimulate cation channels in plant cells. In wheat root protoplasts, the application of this compound resulted in increased potassium efflux and calcium influx currents, suggesting its potential role in ion homeostasis and signaling during stress responses . This activation of cation channels may contribute to enhanced nutrient uptake and overall plant health.
Data Table: Key Findings on this compound
Case Study 1: Soybean Growth Enhancement
In a controlled environment study, soybean plants treated with varying concentrations of this compound exhibited significant increases in growth metrics compared to untreated controls. The optimal concentration was found to be between 0.25 µM and 1 µM, which correlated with increased auxin production and improved overall plant vigor .
Case Study 2: Drought Stress Mitigation
A field trial assessing the effects of exogenous application of this compound on drought-stressed crops indicated that treated plants maintained higher turgor pressure and leaf water content compared to untreated controls. This suggests that this compound enhances the physiological responses necessary for drought tolerance .
Mechanism of Action
24-Epicastasterone exerts its effects by binding to specific receptor proteins in plant cells, initiating a signaling cascade that regulates gene expression and cellular processes. The primary molecular targets include the brassinosteroid receptor kinase and transcription factors involved in growth and stress response pathways . This mechanism enhances the plant’s ability to adapt to various environmental conditions .
Comparison with Similar Compounds
Brassinolide: Another potent brassinosteroid with similar growth-promoting effects.
24-Epibrassinolide: Structurally similar to 24-Epicastasterone but with slight differences in hydroxylation patterns.
Castasterone: A precursor in the biosynthesis of brassinolide and this compound.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other brassinosteroids. Its ability to modulate a wide range of physiological processes makes it a valuable compound for both basic and applied research .
Biological Activity
24-Epicastasterone (ECS) is a member of the brassinosteroid family, a class of polyhydroxylated steroid hormones that play crucial roles in plant growth and development. These compounds are known for their ability to regulate various physiological processes, including cell division, elongation, and responses to environmental stressors. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and its effects on plant physiology.
Hormonal Interactions
ECS interacts with various phytohormones, influencing their levels and activities. A recent study demonstrated that exogenous application of ECS significantly altered the endogenous content of key phytohormones in soybean leaves. Specifically, ECS treatment led to an increase in auxin levels (indole-3-acetic acid) while decreasing the concentrations of salicylic acid, jasmonic acid, and abscisic acid . This suggests that ECS may enhance growth by promoting auxin-mediated pathways while modulating stress-related hormones.
Stress Response
Brassinosteroids, including ECS, are implicated in enhancing plant tolerance to abiotic stresses such as cold and drought. For instance, ECS has been shown to improve frost tolerance in winter cereals by preconditioning plants to withstand low temperatures . This is achieved through physiological adaptations that enhance cellular integrity and metabolic activity under stress conditions.
Growth Promotion
ECS has been reported to promote growth in various plant species. In soybean plants treated with ECS at concentrations of 0.25 µM and 1 µM, significant increases in shoot length and biomass were observed compared to untreated controls . The hormone's ability to enhance cell elongation and division is crucial for overall plant development.
Case Studies
- Soybean Growth Enhancement : A study investigated the effects of ECS on soybean plants under optimal conditions. The results indicated that ECS treatment led to a notable upregulation of auxin levels, contributing to enhanced growth metrics such as increased leaf area and biomass accumulation .
- Frost Tolerance in Cereals : In another study focusing on winter rye and wheat, pre-treatment with ECS before cold acclimation resulted in improved survival rates after exposure to freezing temperatures. The treated plants exhibited fewer frost injuries and better regrowth capabilities compared to untreated counterparts .
Data Table: Effects of this compound on Phytohormone Levels
Treatment Concentration (µM) | Auxin (IAA) Level | Salicylic Acid Level | Jasmonic Acid Level | Abscisic Acid Level |
---|---|---|---|---|
Control | Baseline | Baseline | Baseline | Baseline |
0.25 | Increased | Decreased | Decreased | Decreased |
1.0 | Significantly Increased | Further Decreased | Further Decreased | Further Decreased |
Q & A
Basic Research Questions
Q. Question: What analytical techniques are commonly used to identify and quantify 24-Epicastasterone in plant samples?
Methodological Answer :
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and ELISA (Enzyme-Linked Immunosorbent Assay) are primary methods.
- HPLC-MS provides structural confirmation via molecular fragmentation patterns and accurate mass measurements, while ELISA offers high sensitivity for trace quantification (detection limits as low as 1.0 ng/g) .
- Key considerations: Cross-validate results between techniques to address discrepancies (e.g., ELISA may overestimate due to cross-reactivity with structurally similar brassinosteroids) .
Q. Question: How should experimental designs be structured to assess this compound’s bioactivity in plant growth studies?
Methodological Answer :
- Use dose-response experiments with concentrations ranging from 10⁻¹⁰ M to 10⁻⁷ M, as optimal activity in sunflower growth assays was observed at 10⁻⁸ M .
- Include lab and field trials to distinguish between controlled and environmental effects. For example, lab tests may focus on seedling elongation, while field studies evaluate crop yield under variable conditions .
- Standardize treatment methods (e.g., seed soaking vs. foliar application) and control for environmental variables like light, temperature, and soil composition .
Advanced Research Questions
Q. Question: What are the challenges in synthesizing and characterizing this compound analogs for structure-activity studies?
Methodological Answer :
- Stereochemical complexity : The C-24 epimerization requires chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers.
- Characterization : Use NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography to confirm stereochemistry. For novel analogs, provide elemental analysis and purity data (>95%) to validate synthetic routes .
- Bioactivity validation : Compare analogs with natural this compound using standardized bioassays (e.g., rice lamina inclination test) to assess functional group contributions .
Q. Question: How can researchers address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer :
- Source variation : Brassinosteroid levels in plant tissues vary by species, developmental stage, and stress conditions. Normalize data to endogenous hormone baselines .
- Methodological bias : Optimize extraction protocols (e.g., methanol/chloroform mixtures) to recover hydrophobic brassinosteroids efficiently.
- Statistical reconciliation : Apply meta-analysis tools to aggregate data from multiple studies, adjusting for detection limits and assay variability .
Q. Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer :
- Non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Address non-normal distributions (common in biological replicates) using log-transformation or non-parametric tests (e.g., Kruskal-Wallis) .
Q. Question: How can researchers validate the specificity of this compound’s interactions with plant receptor kinases?
Methodological Answer :
- Competitive binding assays : Use radiolabeled this compound (³H or ¹⁴C) and recombinant receptors (e.g., BRI1/BAK1 complexes) to measure displacement by analogs .
- CRISPR/Cas9 knockout models : Compare receptor-deficient and wild-type plants to isolate hormone-specific signaling pathways .
Q. Methodological Best Practices
Q. Question: What protocols ensure reproducibility in this compound research?
Guidelines :
- Document full synthetic pathways (solvents, catalysts, reaction times) and purification steps (e.g., column chromatography gradients) .
- Report raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials and use independent replication by collaborating labs .
Q. Question: How can researchers investigate synergistic effects between this compound and other phytohormones?
Methodological Answer :
- Design factorial experiments combining this compound with auxins, gibberellins, or abscisic acid at varying ratios.
- Use isobolographic analysis to classify interactions (additive, synergistic, antagonistic) based on growth response surfaces .
Properties
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-QONPFPPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80736-41-0 | |
Record name | Castasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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